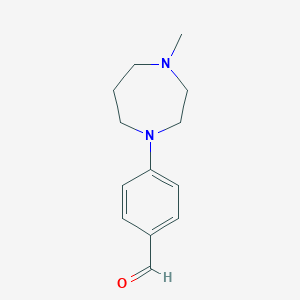

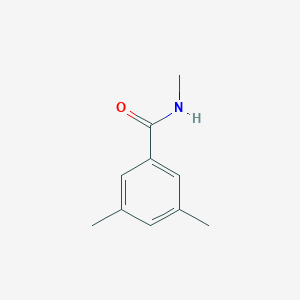

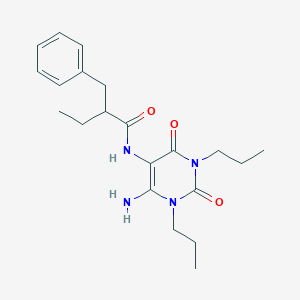

![molecular formula C11H19N B065421 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) CAS No. 176849-13-1](/img/structure/B65421.png)

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI), commonly known as tropane, is a bicyclic organic compound with a nitrogen atom in its ring structure. Tropane and its derivatives have been extensively studied due to their diverse biological activities, including analgesic, anesthetic, and anticholinergic effects. In

Wirkmechanismus

Tropane derivatives exert their biological effects by binding to specific receptors in the central nervous system and peripheral tissues. The mechanism of action of tropane derivatives involves the inhibition of the reuptake of dopamine and norepinephrine, which increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. Tropane derivatives also bind to muscarinic acetylcholine receptors, which leads to the inhibition of acetylcholine-mediated signaling.

Biochemische Und Physiologische Effekte

Tropane derivatives have been shown to have diverse biochemical and physiological effects. They have been shown to have analgesic, anesthetic, and anticholinergic effects. Tropane derivatives have also been shown to affect the cardiovascular system, leading to increased heart rate and blood pressure. Tropane derivatives have also been shown to affect the gastrointestinal system, leading to decreased motility and secretion. Tropane derivatives have also been shown to affect the respiratory system, leading to bronchodilation and increased airway resistance.

Vorteile Und Einschränkungen Für Laborexperimente

Tropane derivatives have several advantages for lab experiments. They are readily available and can be synthesized through several methods. They have diverse biological activities, making them suitable for investigating various physiological processes. However, tropane derivatives also have several limitations for lab experiments. They can be toxic and have narrow therapeutic windows, making them difficult to use in vivo. They can also have off-target effects, leading to unwanted side effects.

Zukünftige Richtungen

Tropane and its derivatives have several future directions for research. They can be further investigated as potential drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Tropane derivatives can also be further investigated for their analgesic and anesthetic effects. Tropane derivatives can also be further investigated for their cardiovascular, gastrointestinal, and respiratory effects. Tropane derivatives can also be further investigated for their toxicity and off-target effects, leading to the development of safer and more effective drugs.

Synthesemethoden

Tropane can be synthesized through several methods, including the classical Robinson tropinone synthesis, the Eschweiler-Clarke reaction, and the Mannich reaction. The Robinson tropinone synthesis involves the condensation of an aldehyde with acetonedicarboxylic acid, followed by cyclization and reduction. The Eschweiler-Clarke reaction involves the reaction of an amine with formaldehyde and formic acid, followed by reduction. The Mannich reaction involves the reaction of an aldehyde with an amine and formaldehyde, followed by cyclization and reduction. These methods have been used to synthesize various tropane derivatives for biological evaluation.

Wissenschaftliche Forschungsanwendungen

Tropane and its derivatives have been extensively studied for their biological activities. They have been shown to have analgesic, anesthetic, and anticholinergic effects. Tropane derivatives have also been investigated as potential drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Tropane derivatives have been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. Tropane derivatives have also been shown to bind to muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes.

Eigenschaften

CAS-Nummer |

176849-13-1 |

|---|---|

Produktname |

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |

Molekularformel |

C11H19N |

Molekulargewicht |

165.27 g/mol |

IUPAC-Name |

(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1 |

InChI-Schlüssel |

NUCCBJPYYYIQEM-QWRGUYRKSA-N |

Isomerische SMILES |

CC(C)[C@H]1[C@H]2CCN1CCC2=C |

SMILES |

CC(C)C1C2CCN1CCC2=C |

Kanonische SMILES |

CC(C)C1C2CCN1CCC2=C |

Synonyme |

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

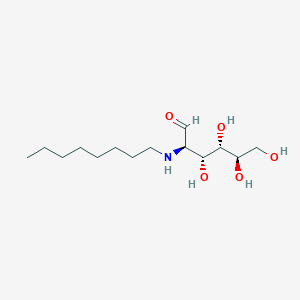

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)